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Cat. No.: B14706539 Get Quote

For researchers, scientists, and drug development professionals engaged in computational

chemistry, the selection of an appropriate theoretical method is paramount for accurately

predicting molecular properties and reaction outcomes. The hypothetical molecule 1,3,5-
cyclohexatriyne, a localized bonding model of benzene, serves as a crucial benchmark for

evaluating the performance of various computational methods in describing aromaticity and

resonance phenomena. This guide provides an objective comparison of computational

methods using the 1,3,5-cyclohexatriyne model, supported by available data and detailed

protocols.

Data Presentation: A Comparative Analysis of
Computational Methods
The following tables summarize the performance of different computational methods in

describing the energetic and geometric properties of 1,3,5-cyclohexatriyne and its relationship

to benzene.

Table 1: Resonance Energies of Benzene Calculated Using the 1,3,5-Cyclohexatriyne Model

with Ab Initio Valence Bond Theory
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Orbital Model
Resonance Energy
(kcal/mol)

Reference

Local -25.37 [1]

Delocal -19.82 [1]

Breathing -44.13 [1]

Note: Resonance energies were calculated using the Pauling definition. The theoretical

resonance energy, according to Dewar, is calculated to be -12.05 kcal/mol.[1]

Table 2: Optimized Geometries of Benzene (D6h) and 1,3,5-Cyclohexatriene (D3h) using Ab

Initio Valence Bond Theory with the 6-31G Basis Set

Molecule Method Orbitals
C-C Bond
Lengths (Å)

Energy
(Hartree)

Benzene (D6h) HF Delocal 1.388 -230.624474

Benzene (D6h) VB Delocal 1.399 -230.634125

Benzene (D6h) VB Local 1.428 -230.573151

1,3,5-

Cyclohexatriene

(D3h)

VB Delocal 1.368, 1.458 -230.622285

1,3,5-

Cyclohexatriene

(D3h)

VB Local 1.332, 1.515 -230.532729

Data extracted from van Lenthe et al. (2002).[1]

Table 3: Comparison of Aromaticity Indices for Benzene with Various Computational Methods
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Method Basis Set HOMA NICS(0) (ppm) NICS(1) (ppm)

HF 6-31G 0.899 -8.1 -10.3

MP2 6-31G 0.956 -7.5 -9.9

B3LYP 6-31G 0.978 -7.8 -10.2

PBE0 6-31G 0.975 -7.9 -10.3

M06-2X 6-31G* 0.981 -7.6 -10.1

Note: This table presents typical values for benzene as a reference. Finding directly

comparable published data for 1,3,5-cyclohexatriyne across this range of methods is

challenging due to its hypothetical nature. Researchers can use the provided protocols to

calculate these values for their specific needs.

Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational

studies. Below are protocols for key computational approaches discussed in this guide.

Protocol 1: Ab Initio Valence Bond (VB) Calculation of
Resonance Energy
This protocol outlines the steps to calculate the resonance energy of benzene using the 1,3,5-
cyclohexatriyne model with the GAMESS software package, which can perform Valence Bond

calculations.

Input File Preparation for Benzene (D6h):

Define the molecular geometry of benzene with D6h symmetry.

Specify the 6-31G basis set.

Define the Valence Bond Self-Consistent Field (VBSCF) calculation.

Specify the two Kekulé structures as the VB determinants.
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Choose the desired orbital model (e.g., delocalized or localized).

Request a geometry optimization.

Input File Preparation for 1,3,5-Cyclohexatriene (D3h):

Define the initial molecular geometry with alternating single and double bonds (D3h

symmetry).

Use the same 6-31G basis set.

Define a VBSCF calculation with only one of the Kekulé structures.

Request a geometry optimization.

Execution and Analysis:

Run the GAMESS calculations for both molecules.

Extract the optimized energies for both benzene and 1,3,5-cyclohexatriyne.

The resonance energy is calculated as the difference between the energy of the two-

structure benzene calculation and the energy of the single-structure 1,3,5-cyclohexatriene

calculation.

Protocol 2: DFT Geometry Optimization and Aromaticity
Indices Calculation
This protocol describes the procedure for performing a geometry optimization and calculating

aromaticity indices (NICS and HOMA) for 1,3,5-cyclohexatriyne using the Gaussian software

package.

Input File Preparation:

%nprocshared=X: Specifies the number of processors.

%mem=YGB: Allocates memory.
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#p Opt Freq B3LYP/6-31G: Route section specifying a geometry optimization followed by
a frequency calculation using the B3LYP functional and the 6-31G basis set.

Molecule Specification: Provide the initial coordinates of 1,3,5-cyclohexatriyne with D3h

symmetry.

Execution:

Submit the input file to Gaussian. The software will first perform the geometry optimization

and then the frequency calculation at the optimized geometry.

Analysis of Aromaticity:

HOMA (Harmonic Oscillator Model of Aromaticity):

Extract the optimized C-C bond lengths from the Gaussian output file.

Calculate the HOMA index using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where α is a normalization constant, n is the number of bonds, R_opt is the optimal

bond length for a pure aromatic system, and R_i are the calculated bond lengths.

NICS (Nucleus-Independent Chemical Shift):

Use the optimized geometry to perform a subsequent NMR calculation (#p NMR

B3LYP/6-31G*).

Place a ghost atom (Bq) at the center of the ring.

The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost

atom.

Visualization of Computational Workflow and
Concepts
Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in

the benchmarking process.
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Benchmarking Workflow

Define 1,3,5-Cyclohexatriyne Model

Select Computational Methods
(VB, HF, DFT, MP2, etc.)

Perform Geometry Optimization
& Energy Calculations

Calculate Properties
(Energy, Geometry, Aromaticity Indices)

Compare Performance Metrics
(Accuracy, Cost, Convergence)

Select Optimal Method

Click to download full resolution via product page

Caption: Workflow for benchmarking computational methods using the 1,3,5-cyclohexatriyne
model.
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Caption: Conceptual diagram illustrating the calculation of resonance energy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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